molecular formula C23H27N3O7S B2937112 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868982-79-0

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2937112
CAS No.: 868982-79-0
M. Wt: 489.54
InChI Key: OZLWYSVONYLJEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C23H27N3O7S and its molecular weight is 489.54. The purity is usually 95%.
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Mechanism of Action

Biochemical Pathways

The compound is likely to affect multiple biochemical pathways due to its complex structure. The benzo[d][1,3]dioxol-5-ylmethyl group may interact with certain enzymes or receptors, altering their activity and thus affecting the associated biochemical pathways . .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Some studies suggest that it may have antitumor activities, indicating that it could induce apoptosis and cause cell cycle arrests in certain cell lines . .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O7S/c1-14-8-15(2)21(16(3)9-14)34(29,30)26-6-7-31-20(26)12-25-23(28)22(27)24-11-17-4-5-18-19(10-17)33-13-32-18/h4-5,8-10,20H,6-7,11-13H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLWYSVONYLJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.